2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and various substituents such as cyclopropyl and trifluoromethyl groups. The compound’s intricate structure contributes to its potential as a therapeutic agent, particularly in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole ring and the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the annulation of the pyrimidine moiety to the triazole ring, typically using cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow chemistry, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the triazolo[1,5-c]pyrimidine core, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme in the regulation of the cell cycle. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but show similar enzyme inhibitory properties.
Uniqueness
2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of substituents and its potent inhibitory activity against CDK2. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C17H15F3N6S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H15F3N6S/c1-8-9(2)27-16-14(8)15-22-13(24-26(15)7-21-16)6-25-11(10-3-4-10)5-12(23-25)17(18,19)20/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
BRVPQFSKRGVRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)(F)F)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.